

Application Notes and Protocols: 2(3H)-Benzofuranone, hexahydro- as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro-

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **2(3H)-Benzofuranone, hexahydro-** (also known as hexahydrolide or octahydro-2-benzofuranone) as a versatile intermediate in pharmaceutical synthesis. The inherent reactivity of its lactone ring, coupled with the stereochemical possibilities of its saturated bicyclic core, makes it a valuable building block for the synthesis of a variety of complex molecules, including antiviral agents and other bioactive compounds.

Overview of Pharmaceutical Applications

2(3H)-Benzofuranone, hexahydro- serves as a key starting material for the synthesis of chiral molecules and complex heterocyclic systems. Its primary application in medicinal chemistry lies in its ability to undergo nucleophilic ring-opening reactions, providing access to functionalized cyclohexane derivatives.

One of the most significant applications is in the synthesis of antiviral prodrugs. The lactone ring can be opened by various nucleophiles, such as amines, to introduce side chains that mimic natural substrates of viral enzymes, leading to the development of potent inhibitors.^[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2(3H)-Benzofuranone, hexahydro-** is crucial for its effective use in synthesis.

Property	Value
Molecular Formula	C ₈ H ₁₂ O ₂
Molecular Weight	140.18 g/mol
XLogP3	1.5
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	0
Exact Mass	140.083729621
Topological Polar Surface Area	26.3 Å ²

Key Synthetic Transformations

The cornerstone of the synthetic utility of **2(3H)-Benzofuranone, hexahydro-** is the ring-opening of the lactone. This transformation allows for the introduction of a variety of functional groups, leading to diverse molecular scaffolds.

Ring-Opening Aminolysis

The reaction of **2(3H)-Benzofuranone, hexahydro-** with primary or secondary amines results in the formation of 2-hydroxycyclohexaneacetamide derivatives. This reaction is a facile method for introducing an amino-functionalized side chain, a common motif in many pharmaceutical agents.

A key example of this transformation is the synthesis of (+/-)-(trans-2-hydroxy-cyclohexyl)-acetic acid benzylamide, a precursor for more complex molecules. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the lactone, leading to the opening of the five-membered ring.

Experimental Protocols

The following section provides a detailed experimental protocol for a key transformation of **2(3H)-Benzofuranone, hexahydro-**.

Protocol: Synthesis of (+/-)-(trans-2-hydroxy-cyclohexyl)-acetic acid benzylamide via Ring-Opening Aminolysis

This protocol describes the synthesis of a key intermediate for further pharmaceutical elaboration.

Materials:

- **2(3H)-Benzofuranone, hexahydro-** (cis-isomer)
- Benzylamine
- Toluene (anhydrous)
- Hydrochloric acid (1 M)
- Sodium bicarbonate (saturated solution)
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of **2(3H)-Benzofuranone, hexahydro-** (1.0 eq) in anhydrous toluene, add benzylamine (1.2 eq).
- Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to afford the desired (+/-)-(trans-2-hydroxy-cyclohexyl)-acetic acid benzylamide.

Expected Yield: The yield for this type of aminolysis is typically in the range of 70-90%, depending on the specific reaction conditions and purity of the starting materials.

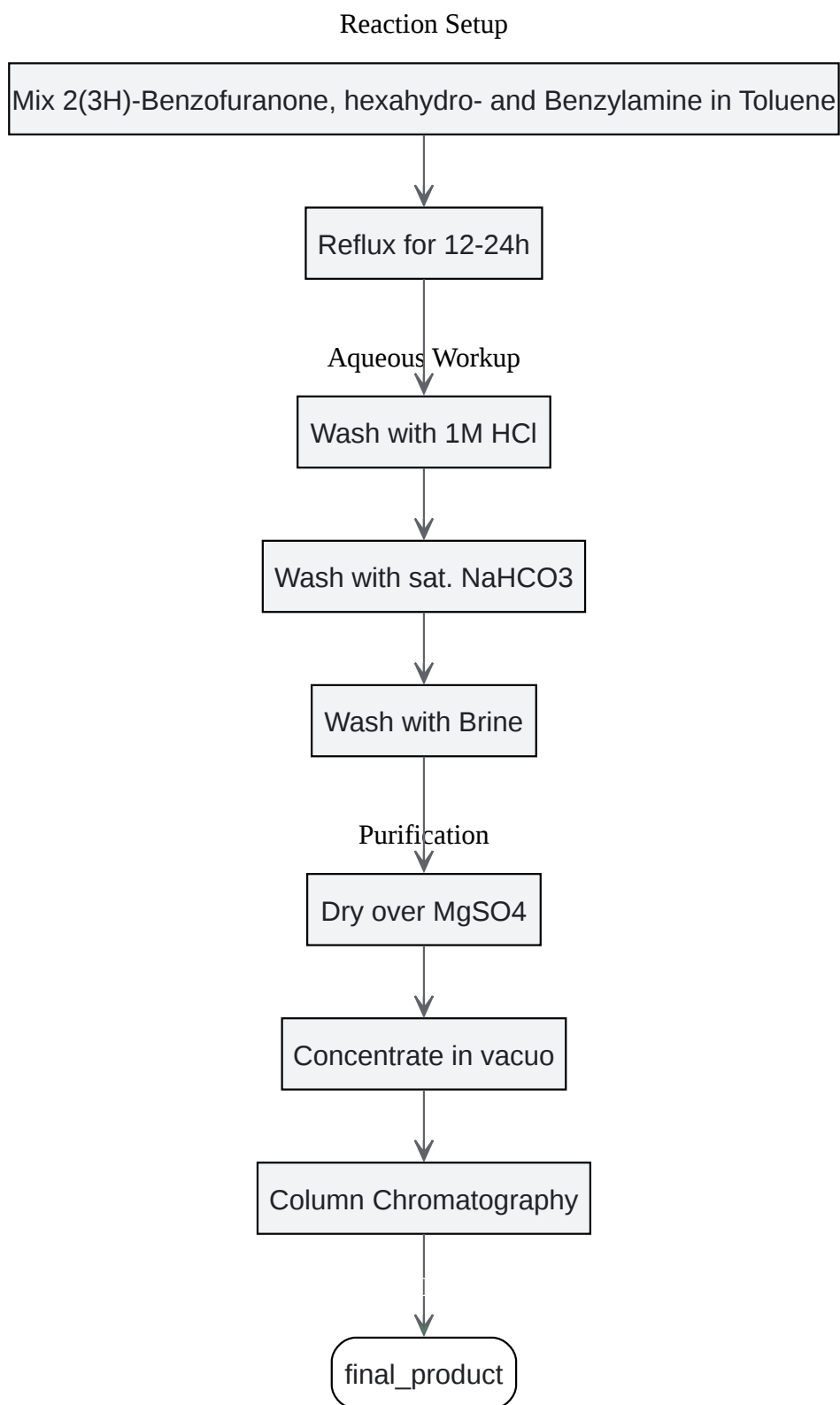
Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and experimental workflows discussed.



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Diagram 1: Ring-Opening Aminolysis of **2(3H)-Benzofuranone, hexahydro-**.



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Diagram 2: Experimental Workflow for Aminolysis.

Conclusion

2(3H)-Benzofuranone, hexahydro- is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its ability to undergo efficient ring-opening reactions provides a straightforward entry into functionalized cyclohexane systems. The protocols and data presented herein offer a foundation for researchers to explore the full potential of this building block in the development of novel therapeutics. Further exploration of its reactivity with a broader range of nucleophiles and its use in the synthesis of other classes of bioactive molecules is a promising area for future research.

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References

- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
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